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molecular formula C11H19N3O3 B8340614 [2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

[2-(3-Ethyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester

Cat. No. B8340614
M. Wt: 241.29 g/mol
InChI Key: ZXRJXCGKBMTTSA-UHFFFAOYSA-N
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Patent
US08354418B2

Procedure details

2.00 g (22.70 mmol) N-hydroxy-propionamidine are placed in 10 ml dimethylformamide and molecular sieve. 0.999 g (24.97 mmol) sodium hydride (60% in mineral oil) are added. The mixture is stirred for 0.1 hours at 50° C., then 5.00 g (24.60 mmol) methyl3-tert-butoxycarbonylamino-propionate in 20 ml dimethylformamide are added. The reaction mixture is stirred for 3 hours at 50° C. After cooling 15 ml of water are added, and the mixture is suction filtered through Celite. The 2 phases of the filtrate are separated and the organic phase is evaporated down. The residue is purified by chromatography.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:6])[CH2:4][CH3:5].[H-].[Na+].CO[C:11](=O)[CH2:12][CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].O>CN(C)C=O>[CH2:4]([C:3]1[N:6]=[C:11]([CH2:12][CH2:13][NH:14][C:15](=[O:16])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[O:1][N:2]=1)[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ONC(CC)=N
Step Two
Name
Quantity
0.999 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
COC(CCNC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.1 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 3 hours at 50° C
Duration
3 h
ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The 2 phases of the filtrate are separated
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography

Outcomes

Product
Details
Reaction Time
0.1 h
Name
Type
Smiles
C(C)C1=NOC(=N1)CCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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